molecular formula C8H16N4O B1517835 1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol CAS No. 1152710-27-4

1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol

Número de catálogo: B1517835
Número CAS: 1152710-27-4
Peso molecular: 184.24 g/mol
Clave InChI: FKYHZSPIYLDCFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol is a useful research compound. Its molecular formula is C8H16N4O and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol, commonly referred to as compound G56861, is a pyrazole derivative that has garnered interest for its potential biological activities. This compound exhibits a unique structure that may contribute to its pharmacological properties. In this article, we will explore its synthesis, biological activities, and relevant case studies.

The chemical structure of this compound can be described by the following properties:

PropertyValue
Molecular FormulaC8H15N3O
Molecular Weight171.22 g/mol
CAS Number1152710-27-4
Purity≥95%

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, have shown promising anticancer activity. A notable study assessed various pyrazole compounds against A549 human lung adenocarcinoma cells. The results suggested that modifications in the substituents on the pyrazole ring could significantly influence anticancer potency.

Key Findings:

  • Cytotoxicity Testing : The compound was tested at a concentration of 100 µM over 24 hours using the MTT assay. Results indicated a reduction in cell viability, suggesting potential for further development as an anticancer agent.
  • Comparison with Standard Treatments : The compound's activity was compared with cisplatin, a standard chemotherapeutic drug, revealing comparable efficacy in reducing cell viability in some derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies evaluated its effectiveness against various multidrug-resistant bacteria.

Key Findings:

  • Resistance Testing : The compound was screened against strains of Staphylococcus aureus and Pseudomonas aeruginosa. While some derivatives showed activity, the specific compound's effectiveness was lower than desired against Gram-negative pathogens.
  • Mechanism of Action : Further research is needed to elucidate the exact mechanism by which this compound exerts its antimicrobial effects .

Enzyme Inhibition

Another area of interest is the inhibition of lactate dehydrogenase (LDH), an enzyme often associated with cancer metabolism. Compounds similar to this compound have been shown to inhibit LDH activity effectively.

Key Findings:

  • Inhibition Studies : Lead compounds demonstrated low nanomolar inhibition of LDHA and LDHB, indicating potential as therapeutic agents targeting cancer metabolism .

Case Study 1: Anticancer Evaluation

In a study published by MDPI, various pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that certain structural modifications led to enhanced cytotoxic effects against A549 cells. The incorporation of specific groups increased the potency significantly compared to the base structure .

Case Study 2: Antimicrobial Screening

A comprehensive screening of pyrazole derivatives against clinically relevant pathogens revealed mixed results. While some compounds exhibited promising antimicrobial activity, others were ineffective against resistant strains. This underscores the need for targeted modifications to improve efficacy against specific bacterial targets .

Case Study 3: Enzymatic Activity

Research focused on pyrazole-based inhibitors of LDH demonstrated that these compounds could effectively reduce lactate production in cancer cells. This suggests a potential role in altering metabolic pathways in tumors .

Propiedades

IUPAC Name

1-(4-aminopyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c1-11(2)5-8(13)6-12-4-7(9)3-10-12/h3-4,8,13H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYHZSPIYLDCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C=C(C=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Pd(OH)2 (25 mg) was added to a solution of 1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (526 mg, 2.46 mmol) in EtOH (3 mL) and the mixture was stirred at rt under H2 balloon for 5 hrs. The mixture was filtered through Celite. The filtrate was concentrated to give the crude title compound as an orange oil (452 mg, 100%) which was used crude in subsequent steps. m/z (APCI+) for C8H16N4O 185.10 (M+H)+.
Quantity
526 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (253 mg, 1.18 mmol) and palladium on carbon (10%, 25 mg) were stirred in ethanol (5 mL) under a balloon of hydrogen for 24 h. The palladium was removed by filtration through celite and the solution was concentrated to afford 1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol as a brown oil (200 mg), which was used crude in the following reaction.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Reactant of Route 2
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Reactant of Route 5
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol
Reactant of Route 6
1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.